molecular formula C16H14N4O3 B5566210 1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B5566210
M. Wt: 310.31 g/mol
InChI Key: CUUZDFNVHMIDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as TPPO, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TPPO belongs to the oxazolo[2,3-f]purine family of compounds and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis and Anticancer Applications

Research has demonstrated the synthesis of triazolo and triazino purine derivatives, which includes compounds structurally related to 1,3,6-trimethyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione. These compounds have been tested for their anticancer, anti-HIV, and antimicrobial activities. Specifically, certain derivatives showed considerable activity against melanoma, non-small lung cancer, and breast cancer, highlighting their potential as antineoplastic agents (Ashour et al., 2012).

Coordination Chemistry and Material Science

The interaction of purine derivatives with divalent metal cations has been studied to generate complexes with potential applications in material science. These complexes have been characterized by their crystal structures, showing second-sphere interactions and well-defined hydrogen bond networks. This research underscores the utility of purine derivatives in the design of new materials with specific structural and functional properties (Maldonado et al., 2009).

Organic Synthesis and Heterocyclic Chemistry

The synthesis of pyrimido and oxazolo purine derivatives has been extensively explored, revealing methods to generate compounds with significant structural diversity. These synthetic pathways are crucial for developing novel heterocyclic compounds with potential pharmaceutical applications. For example, a mild and efficient approach to the oxazolo[3,2-f]pyrimidine scaffold was reported, demonstrating the synthesis of compounds with cytotoxic activity against various cancer cell lines, indicating their potential in drug development (Mieczkowski et al., 2016).

Antimicrobial and Antiviral Research

Purine derivatives have been synthesized and evaluated for their antimicrobial properties, with some showing activity against Pseudomonas aeruginosa and Proteus vulgaris. This research provides a foundation for the development of new antimicrobial agents based on purine chemistry, addressing the ongoing need for effective treatments against resistant bacterial strains (Govori, 2017).

properties

IUPAC Name

2,4,8-trimethyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-9-12(10-7-5-4-6-8-10)23-15-17-13-11(20(9)15)14(21)19(3)16(22)18(13)2/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUZDFNVHMIDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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